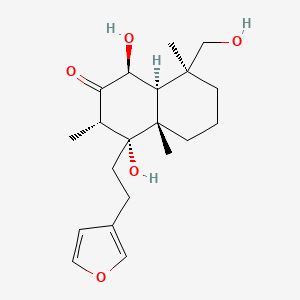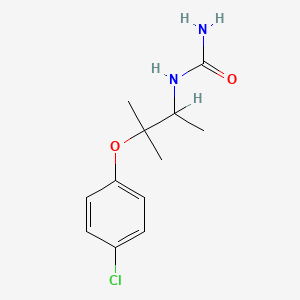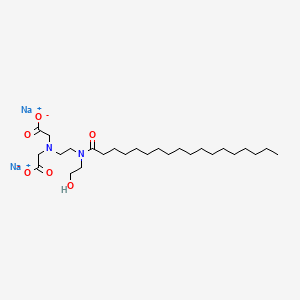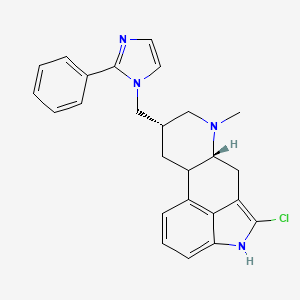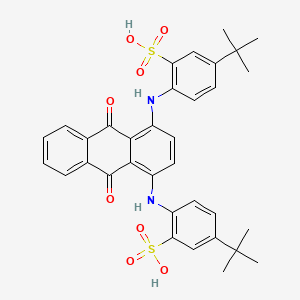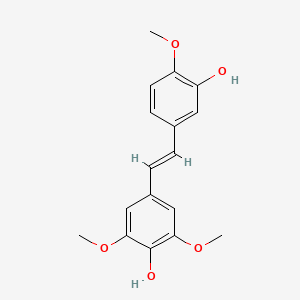
Combrestatin A4 metabolite M3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Combretastatin A4 metabolite M3 is a derivative of combretastatin A4, a natural product isolated from the bark of the South African tree Combretum caffrum. Combretastatin A4 is known for its potent antitumor properties, primarily due to its ability to disrupt the polymerization of tubulin, leading to mitotic arrest in cancer cells
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of combretastatin A4 and its derivatives, including combretastatin A4 metabolite M3, typically involves the modification of the B-ring of the combretastatin A4 molecule. . The synthetic route often includes steps such as esterification, reduction, and substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of combretastatin A4 and its derivatives involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Combretastatin A4 metabolite M3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols, altering the compound’s properties.
Substitution: Substitution reactions, particularly at the 3’-position of the B-ring, are common in the synthesis of combretastatin A4 derivatives.
Common Reagents and Conditions
Common reagents used in the synthesis of combretastatin A4 metabolite M3 include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions are various combretastatin A4 derivatives with enhanced antitumor activity.
Aplicaciones Científicas De Investigación
Combretastatin A4 metabolite M3 has a wide range of scientific research applications, including:
Mecanismo De Acción
Combretastatin A4 metabolite M3 exerts its effects by binding to the colchicine site on tubulin, thereby inhibiting the polymerization of microtubules. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis of cancer cells . The compound also exhibits antivascular effects, selectively targeting tumor vasculature and causing vascular collapse .
Comparación Con Compuestos Similares
Combretastatin A4 metabolite M3 is unique among combretastatin derivatives due to its specific modifications at the 3’-position of the B-ring. Similar compounds include:
Combretastatin A4: The parent compound, known for its potent antitumor activity.
Combretastatin A1: Another derivative with similar mechanisms of action but different structural modifications.
Combretastatin B and C series: These compounds have different core structures but share the ability to inhibit tubulin polymerization.
Combretastatin A4 metabolite M3 stands out due to its enhanced bioactivity and potential for use in targeted cancer therapies .
Propiedades
Número CAS |
859511-60-7 |
|---|---|
Fórmula molecular |
C17H18O5 |
Peso molecular |
302.32 g/mol |
Nombre IUPAC |
4-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C17H18O5/c1-20-14-7-6-11(8-13(14)18)4-5-12-9-15(21-2)17(19)16(10-12)22-3/h4-10,18-19H,1-3H3/b5-4+ |
Clave InChI |
XZHPYKNNKMKNIB-SNAWJCMRSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C/C2=CC(=C(C(=C2)OC)O)OC)O |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


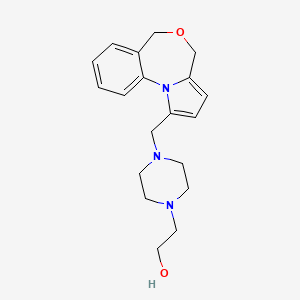
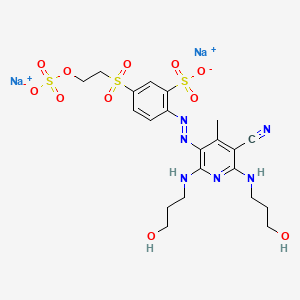
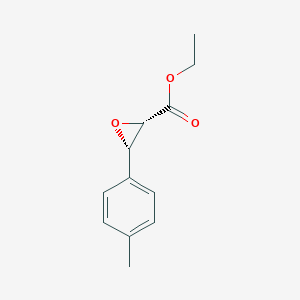

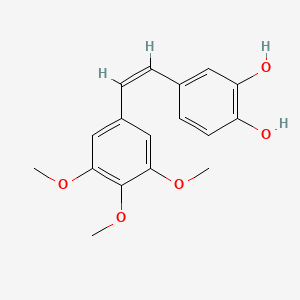
![zinc;3-[2-[[4-[benzyl(cyclohexyl)amino]phenyl]diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;tetrachloride](/img/structure/B12771009.png)
